molecular formula C11H12BrNO3 B1376178 2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid CAS No. 1482137-44-9

2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid

Cat. No. B1376178
M. Wt: 286.12 g/mol
InChI Key: NQKPNPSGHFJRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid” is a chemical compound with the molecular formula C11H12BrNO3 . It has a molecular weight of 286.13 . The IUPAC name for this compound is [(5-bromo-2-methylbenzoyl)(methyl)amino]acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12BrNO3/c1-7-3-4-8(12)5-9(7)11(16)13(2)6-10(14)15/h3-5H,6H2,1-2H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 93.5-94.5 °C and a predicted boiling point of 344.7±27.0 °C .

Scientific Research Applications

Bromination and Vilsmeier–Haack Formylation Reactions

  • The compound has potential applications in chemical reactions like bromination and Vilsmeier–Haack formylation, as demonstrated in the study of other similar compounds (Drewry & Scrowston, 1969).

Synthesis of Heterocyclic Systems

  • It may be utilized in the synthesis of complex heterocyclic systems, akin to the processes described for related compounds (Ackrell et al., 1980).

Analytical Toxicology

  • In analytical toxicology, similar bromo-derivatives are studied for understanding metabolic pathways in organisms, although this specific compound's role in such processes requires further investigation (Kanamori et al., 2002).

Antiprotozoal Agents Development

  • Derivatives of this compound may be synthesized for potential use as antiprotozoal agents, as seen in related research (Ismail et al., 2004).

Synthesis and Anticancer Activity

  • There is potential for synthesizing and exploring the anticancer activity of this compound, similar to its structural analogs (Liu Ying-xiang, 2007).

Novel Synthesis Approaches

  • This compound could be synthesized using novel methods like microwave-assisted synthesis, as in the synthesis of other complex molecules (Mallakpour & Taghavi, 2008).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[(5-bromo-2-methylbenzoyl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7-3-4-8(12)5-9(7)11(16)13(2)6-10(14)15/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKPNPSGHFJRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.